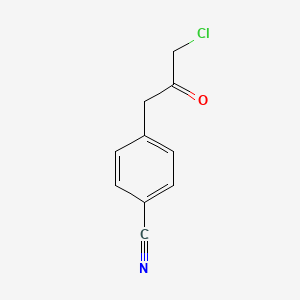

4-(3-Chloro-2-oxopropyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-2-oxopropyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNNISQBGACCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491783 | |

| Record name | 4-(3-Chloro-2-oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62043-70-3 | |

| Record name | 4-(3-Chloro-2-oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chloro-2-oxopropyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Targeted Synthetic Pathways to 4-(3-Chloro-2-oxopropyl)benzonitrile

The construction of this compound is not a trivial one-step process. It requires a strategic sequence of reactions to assemble the final structure efficiently. The primary challenge lies in the electronic nature of the benzonitrile (B105546) scaffold; the cyano group is strongly deactivating, which complicates direct electrophilic aromatic substitution reactions like Friedel-Crafts acylation on the benzonitrile ring itself. Therefore, successful syntheses typically follow one of two overarching strategies: functionalizing a pre-existing benzonitrile derivative at a different position or introducing the nitrile functionality at a later stage of the synthesis.

Strategies for Functionalization of Benzonitrile Scaffolds

Direct functionalization of a benzonitrile scaffold via electrophilic aromatic substitution is challenging. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making reactions like Friedel-Crafts acylation difficult. Consequently, synthetic chemists have developed alternative approaches.

One effective strategy involves starting with a substituted aromatic compound that can be more easily functionalized, followed by the introduction of the nitrile group later in the sequence. A prominent industrial method for this transformation is ammoxidation , where a methyl group on an aromatic ring is converted to a nitrile group in the presence of ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst. For instance, a precursor like 4-methylacetophenone can be subjected to ammoxidation to yield 4-acetylbenzonitrile (B130643), a key intermediate.

Another classic method for introducing a cyano group is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. This allows for the conversion of an amino group to a nitrile group, offering a versatile route from aniline-derived precursors.

Alternatively, functionalization can be achieved by starting with a benzonitrile derivative that already contains a reactive handle suitable for elaboration. For example, 4-cyanobenzoic acid or 4-cyanophenylacetic acid can serve as precursors, where the carboxylic acid group is chemically transformed to build the desired side chain.

Methodologies for the Introduction of the Chloromethyl Ketone Moiety

The introduction of the three-carbon chloromethyl ketone side chain (-CH₂COCH₂Cl) is the central transformation in the synthesis of this compound. Two principal pathways have been established, starting from different, readily accessible precursors.

Halogenation Reactions for Ketone Formation

A direct and efficient method involves the α-chlorination of a corresponding methyl ketone. This pathway utilizes 4-acetylbenzonitrile as the key intermediate. The methyl group of the acetyl moiety is activated by the adjacent carbonyl and can be selectively halogenated.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or chlorine gas, often in an inert solvent like dichloromethane (B109758). The reaction may be initiated by heat or UV light, or by using a radical initiator. Careful control of stoichiometry and reaction conditions is crucial to prevent over-chlorination, which could lead to the formation of α,α-dichloro or α,α,α-trichloro byproducts.

A second, more classical but hazardous, pathway is a variation of the Arndt-Eistert synthesis . This method begins with an activated carboxylic acid, such as 4-cyanobenzoyl chloride. Reaction with diazomethane (B1218177) yields an intermediate α-diazoketone. Subsequent treatment of this diazoketone with hydrogen chloride (HCl) gas in a non-nucleophilic solvent results in the formation of the desired α-chloroketone, with the expulsion of nitrogen gas. quimicaorganica.orgorganic-chemistry.org While effective, the use of diazomethane, which is both toxic and explosive, limits the large-scale applicability of this method. libretexts.org

Precursor Selection and Preparation for the Ketone Side Chain

The choice of precursor dictates the specific methodology used.

Pathway A (via α-Chlorination): The primary precursor for this route is 4-acetylbenzonitrile . This intermediate can be synthesized through several methods. A common industrial approach begins with the Friedel-Crafts acylation of toluene (B28343) with acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). scribd.comlibretexts.orgalfa-chemistry.com This reaction predominantly yields the para-isomer, 4-methylacetophenone , due to the directing effect of the methyl group. libretexts.orgchemicalbook.com The methyl group of 4-methylacetophenone is then converted to the nitrile via ammoxidation to afford 4-acetylbenzonitrile. google.com

Pathway B (via Arndt-Eistert Reaction): This route requires 4-cyanobenzoyl chloride as the starting material. This acyl chloride is readily prepared from the corresponding 4-cyanobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

In the Friedel-Crafts acylation step to produce 4-methylacetophenone, the choice of catalyst and solvent is paramount. Anhydrous aluminum chloride is a common and effective catalyst, but it must be used in stoichiometric amounts as it complexes with the product ketone. sigmaaldrich.com The reaction is typically performed at low temperatures to control selectivity and prevent side reactions.

For the α-chlorination of 4-acetylbenzonitrile, key parameters to optimize include:

Chlorinating Agent : Sulfuryl chloride is often preferred as it is a liquid and can be easier to handle than chlorine gas.

Temperature : The reaction is often initiated at room temperature and may require cooling to prevent runaway reactions and the formation of polychlorinated species.

Initiator : The use of a radical initiator, such as benzoyl peroxide, can facilitate the reaction, particularly when using sulfuryl chloride. google.com

Solvent : An inert solvent, such as dichloromethane or carbon tetrachloride, is typically used to ensure homogeneity and control the reaction temperature.

The table below outlines typical conditions for the key α-chlorination step.

| Parameter | Condition | Purpose |

| Starting Material | 4-Acetylbenzonitrile | Precursor containing the required methyl ketone moiety. |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Provides the chlorine atom for substitution. |

| Solvent | Dichloromethane | Inert medium for the reaction. |

| Initiator | Benzoyl Peroxide (catalytic) | Facilitates the formation of chlorine radicals. |

| Temperature | 25-40 °C | Controlled to balance reaction rate and selectivity. |

| Work-up | Aqueous wash, drying, and recrystallization | To remove impurities and isolate the pure product. |

Comparative Analysis of Analogous Synthetic Routes and Structural Diversification

When evaluating the primary synthetic pathways to this compound, several factors must be considered, including efficiency, safety, cost, and versatility.

The α-chlorination of 4-acetylbenzonitrile (Pathway A) is generally considered the more practical and scalable route. It avoids the use of the highly toxic and explosive diazomethane required in the Arndt-Eistert approach (Pathway B). libretexts.org Furthermore, the precursors for Pathway A, such as toluene and acetyl chloride, are readily available and cost-effective bulk chemicals, making this route more amenable to industrial production.

Pathway B, the Arndt-Eistert homologation, offers elegance and is a powerful tool in academic and small-scale synthesis for one-carbon chain extensions of carboxylic acids. organicreactions.orgchem-station.com However, the significant hazards associated with diazomethane are a major drawback.

The table below provides a comparative analysis of the two main synthetic routes.

| Feature | Pathway A (α-Chlorination) | Pathway B (Arndt-Eistert) |

| Key Precursor | 4-Acetylbenzonitrile | 4-Cyanobenzoyl chloride |

| Key Transformation | Free-radical chlorination | Wolff Rearrangement |

| Reagent Safety | Moderate (uses SO₂Cl₂) | High Hazard (uses diazomethane) |

| Number of Steps | Generally fewer from bulk chemicals (e.g., Toluene) | Can be short from 4-cyanobenzoic acid |

| Scalability | High | Low; generally for lab scale |

| Atom Economy | Good | Moderate (loss of N₂) |

Both synthetic platforms are highly adaptable for structural diversification . By substituting the initial starting material, a wide array of analogs can be produced. For example, starting the Pathway A sequence with a different substituted toluene (e.g., 3-chlorotoluene (B144806) or 4-fluorotoluene) would lead to the corresponding substituted this compound analog. This flexibility allows for the systematic modification of the aromatic ring to explore structure-activity relationships in various chemical applications.

Synthesis of Positional Isomers and Related Benzonitrile Derivatives

The synthetic accessibility of positional isomers and related benzonitrile derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials. Key derivatives include 3-(2-Oxopropyl)benzonitrile (B1611177) and 4-Chloro-3-(2-oxopropyl)benzonitrile.

4-Chloro-3-(2-oxopropyl)benzonitrile: The synthesis of this isomer can be envisioned through a multi-step sequence starting from commercially available 4-chloro-3-nitrobenzonitrile. The nitro group can be reduced to an amino group, which is then diazotized and subjected to a Sandmeyer-type reaction to introduce a different functional group that can be subsequently converted to the 2-oxopropyl side chain. A more direct, albeit potentially challenging, method would be the Friedel-Crafts acylation of 4-chlorobenzonitrile (B146240) with chloroacetone. wordpress.com However, this reaction can lead to a mixture of isomers, and the directing effects of the chloro and cyano groups would need to be carefully considered. The synthesis of the related compound, 4-chloro-3-nitrobenzonitrile, is well-documented and typically proceeds via the nitration of p-chlorobenzonitrile using a mixture of concentrated nitric and sulfuric acids at low temperatures. guidechem.com

A copper-catalyzed multicomponent cascade cyclization has been reported for the synthesis of 3-(2-oxopropyl)-2-arylisoindolinones from 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. This reaction demonstrates the formation of a 2-oxopropyl-substituted moiety on a benzonitrile-related scaffold, highlighting the potential for complex molecule synthesis from readily available benzonitrile precursors.

Table 1: Comparison of Synthetic Approaches for Benzonitrile Derivatives

| Derivative | Potential Synthetic Route | Key Considerations |

| 3-(2-Oxopropyl)benzonitrile | Friedel-Crafts acylation of a 3-cyanophenyl precursor | Control of regioselectivity |

| Palladium-catalyzed cross-coupling | Availability of the organometallic reagent | |

| 4-Chloro-3-(2-oxopropyl)benzonitrile | Multi-step synthesis from 4-chloro-3-nitrobenzonitrile | Lengthy reaction sequence |

| Friedel-Crafts acylation of 4-chlorobenzonitrile | Potential for isomeric mixtures |

Application of Green Chemistry Principles in Related Benzonitrile Synthesis

Traditional methods for benzonitrile synthesis often involve harsh reagents and generate significant waste. The principles of green chemistry aim to address these issues by developing more environmentally benign synthetic routes.

A notable advancement in the green synthesis of benzonitriles is the use of ionic liquids. For instance, the preparation of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride can be significantly improved by using a hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt in the ionic liquid [HSO3-b-Py]·HSO4. This ionic liquid acts as a co-solvent, catalyst, and facilitates phase separation, eliminating the need for metal salt catalysts and simplifying the separation process. The ionic liquid can also be easily recovered and recycled. This method has been shown to be applicable to a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields.

Another green approach involves the direct ammoxidation of alkylbenzenes. This method utilizes transition metal oxide clusters fabricated in the pores of β-zeolites as highly active and selective catalysts. This process can be used for the synthesis of benzonitrile, methylbenzonitriles, and chlorobenzonitriles from their corresponding alkylbenzene precursors with high selectivity and efficiency.

Strategic Modification and Elaboration of the this compound Scaffold

The this compound scaffold possesses two primary reactive sites for further chemical modification: the α-chloroketone and the nitrile group. This dual reactivity makes it a valuable building block for the synthesis of a diverse range of more complex molecules, particularly heterocyclic compounds.

The α-chloroketone moiety is a potent electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles. This reactivity can be exploited to construct five- and six-membered heterocyclic rings. For example, reaction with primary amines or hydrazines can lead to the formation of substituted pyrroles or pyridazines, respectively.

A specific example of the elaboration of a related scaffold is the synthesis of 4-(1-(3-chloro-2-oxopropyl)-1H-1,2,3-triazol-4-yl)benzonitrile. This compound was synthesized from 4-cyanophenylacetylene, epichlorohydrin, and sodium azide (B81097) in the presence of a copper(II) catalyst. This demonstrates the use of the 3-chloro-2-oxopropyl moiety as a reactive handle to introduce a triazole ring, a common pharmacophore in medicinal chemistry.

Furthermore, the nitrile group can be transformed into various other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The Ritter reaction, for example, allows for the synthesis of N-substituted amides from nitriles and a source of a carbocation, which can be a gateway to various aza-heterocycles. researchgate.net

The strategic modification of the this compound scaffold by leveraging the reactivity of both the chloroketone and the nitrile functionalities opens up a vast chemical space for the discovery of novel compounds with potential applications in various fields.

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

| Primary Amine | Substituted Pyrrole |

| Hydrazine | Substituted Pyridazine |

| Thioamide | Substituted Thiazole (B1198619) |

| Amidines | Substituted Pyrimidine |

Elucidation of Chemical Reactivity and Derivatization Potential

Reactive Centers and Mechanistic Insights of 4-(3-Chloro-2-oxopropyl)benzonitrile

The unique arrangement of functional groups in this compound creates distinct centers of reactivity, each with specific electronic characteristics that determine its role in chemical reactions.

The chloromethyl ketone moiety is a critical feature of the molecule, functioning as a potent electrophile. This reactivity stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the chlorine atom. mdpi.com The electron-withdrawing nature of the carbonyl group exerts a strong inductive effect, which polarizes the carbon-chlorine bond. This polarization increases the partial positive charge on the α-carbon, making it highly susceptible to attack by nucleophiles. youtube.com

Consequently, the C-Cl bond is activated for nucleophilic substitution reactions (SN2). The reactivity of α-haloketones in such reactions is significantly enhanced compared to corresponding alkyl halides. youtube.com The transition state of the SN2 reaction is stabilized by the adjacent carbonyl group, which can delocalize the incoming negative charge, thereby lowering the activation energy of the reaction. youtube.com This enhanced reactivity makes the chloromethyl ketone group the primary site for derivatization through reactions with a wide range of nucleophiles.

The nitrile (-C≡N) group presents another key reactive site. The carbon atom of the cyano group is electrophilic due to the polarity of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon. minia.edu.eg This allows for several important chemical transformations.

One of the most common reactions is hydrolysis, which converts the nitrile into a carboxylic acid. This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemguide.co.ukbyjus.com Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water. organicchemistrytutor.comjove.com A series of proton transfers then leads to the formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.comorganicchemistrytutor.com

| Reaction Type | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl), heat | Amide | Carboxylic acid |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | Amide | Carboxylate salt |

| Reduction | Reducing agent (e.g., LiAlH₄ or H₂/Pd) | Imine | Primary amine |

This deactivating effect serves to "protect" the aromatic ring from undergoing substitution reactions under many conditions, thereby directing chemical transformations to the more reactive chloromethyl ketone and nitrile functionalities. While the alkyl ketone side chain would typically be a weak activating group, its influence is overshadowed by the deactivating cyano group. libretexts.org Consequently, the aromatic ring primarily acts as a stable scaffold, influencing the reactivity of the side chains rather than participating directly in reactions itself, unless subjected to nucleophilic aromatic substitution, which is favored by electron-withdrawing groups. wikipedia.orgchemistrysteps.com

Key Reaction Pathways and Transformations

The distinct reactive centers of this compound enable several important reaction pathways, leading to a variety of derivatives.

The high electrophilicity of the α-carbon in the chloromethyl ketone moiety makes it a prime target for nucleophilic substitution. A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis. researchgate.netnih.gov In this reaction, this compound can react with a thioamide or thiourea (B124793) to form a substituted thiazole ring. organic-chemistry.orgderpharmachemica.commdpi.com

The mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the ketone, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. A subsequent dehydration step then yields the stable, aromatic thiazole ring. researchgate.net This pathway is highly efficient for constructing heterocyclic systems and has been used to synthesize various 2-amino-4-arylthiazole derivatives. derpharmachemica.comnih.govresearchgate.net

| Reactant | Product Class | Key Reaction Steps |

|---|---|---|

| Thiourea | 2-Amino-4-(4-cyanophenylmethyl)thiazole | 1. Nucleophilic attack by sulfur on α-carbon 2. Intramolecular cyclization (N attacks C=O) 3. Dehydration |

| Substituted Thioamides | 2-Substituted-4-(4-cyanophenylmethyl)thiazole | 1. Nucleophilic attack by sulfur on α-carbon 2. Intramolecular cyclization (N attacks C=O) 3. Dehydration |

Both the ketone and nitrile groups can undergo redox reactions, further expanding the synthetic utility of the parent molecule.

Ketone Functionality: The ketone group can be readily reduced to a secondary alcohol using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the planar carbonyl group into a chiral center. Conversely, the oxidation of ketones is generally challenging and requires harsh conditions. doubtnut.com Such reactions often proceed via the cleavage of a carbon-carbon bond adjacent to the carbonyl group, which would break the molecule's carbon skeleton. acs.orgresearchgate.netacs.org

Nitrile Functionality: The nitrile group is readily reduced to a primary amine (-(CH₂)NH₂). A common and effective method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). acs.orgscispace.com Studies on the hydrogenation of benzonitrile (B105546) show that the reaction proceeds first to the primary amine (benzylamine), which can, under certain conditions, undergo further hydrogenolysis to form toluene (B28343). acs.orghidenanalytical.comresearchgate.net By controlling the reaction conditions, the primary amine can be obtained as the major product. hidenanalytical.com The hydrolysis of the nitrile to a carboxylic acid, as discussed previously, can also be considered an oxidation of the nitrile carbon.

Cycloaddition Reactions and Formation of Heterocyclic Derivatives (e.g., Triazole Formation)

The α-chloroketone functional group in this compound is a key electrophilic site, making it a suitable substrate for reactions with various nucleophiles to form heterocyclic rings. One of the most significant applications of such intermediates is in the Huisgen 1,3-dipolar cycloaddition reaction for the synthesis of 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry," valued for its high efficiency and specificity.

Although direct examples are sparse, the pathway to triazole formation would typically involve a two-step process:

Azide (B81097) Formation: The chlorine atom can be displaced by an azide ion (from a source like sodium azide) to form an α-azido ketone intermediate, 4-(3-azido-2-oxopropyl)benzonitrile.

Cycloaddition: This azido (B1232118) intermediate can then react with an alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to yield a 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazole, respectively.

The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 4-(3-azido-2-oxopropyl)benzonitrile | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole derivative |

| 4-(3-azido-2-oxopropyl)benzonitrile | Terminal Alkyne | Ruthenium complex | 1,5-disubstituted 1,2,3-triazole derivative |

This reactivity makes this compound a latent precursor for triazole-containing compounds, which are a common feature in many pharmaceutical agents.

Synthetic Utility in the Construction of Complex Molecular Architectures

The strategic placement of its functional groups allows this compound to be employed as a versatile component in the assembly of more intricate molecules.

Role as a Building Block in Multi-step Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of larger molecular structures. This compound fits this role perfectly due to its bifunctionality. The α-chloroketone can participate in a wide range of transformations, such as nucleophilic substitutions and condensations, while the benzonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to direct metallation reactions.

This dual reactivity allows for sequential or orthogonal chemical modifications, enabling its incorporation into complex synthetic pathways. For instance, the ketone can be used to form a larger carbon skeleton, and subsequently, the nitrile group can be transformed to introduce another functional handle for further derivatization.

Precursor for the Derivatization of Pharmacologically Relevant Scaffolds

The true synthetic value of this compound is highlighted by its potential as a precursor for molecules of pharmacological interest. Heterocyclic structures, particularly those containing nitrogen, are ubiquitous in medicinal chemistry.

As established, this compound is a precursor for triazole rings, which are known to be metabolically stable isosteres for amide bonds and can engage in favorable interactions with biological targets. A notable example of a complex scaffold incorporating a triazole-benzonitrile motif is found in the development of inhibitors for the Programmed death-protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway, a key target in cancer immunotherapy. nih.gov

In the synthesis of such inhibitors, a triazole ring is often linked to a benzonitrile moiety on one side and a complex phenoxy-biphenyl group on the other. nih.gov While the reported synthesis starts from 3-azidobenzonitrile, the use of this compound provides an alternative and flexible route to introduce the side chain that will ultimately form or be attached to the triazole ring.

The general structure of such a pharmacologically relevant scaffold is depicted in the table below, illustrating the type of complex molecule that can be accessed using this building block.

| Scaffold Component 1 | Scaffold Component 2 | Potential Biological Target |

| Benzonitrile-Triazole | Substituted Biphenyl-Phenoxy-Piperazine | PD-1/PD-L1 Interaction |

| Derived From Precursor | Added via Multi-step Synthesis | Therapeutic Area |

| This compound | (2-methylbiphenyl-3-yl)methoxy and piperazine (B1678402) derivatives | Oncology |

Mechanistic Investigations of Biological Interactions and Molecular Recognition in Vitro

Molecular Targeting and Enzyme Inhibition Profiles

Specific kinetic data, such as the rate of inactivation (k_inact) or the inhibitor constant (K_I), for the direct inhibition of herpesvirus proteases—including human cytomegalovirus protease (HCMV Pr), herpes simplex virus 1 protease (HSV1 Pr), or Epstein-Barr virus protease (EBV Pr)—by 4-(3-Chloro-2-oxopropyl)benzonitrile are not detailed in the available scientific literature. Research in this area has more broadly focused on peptidyl chloromethyl ketones or other complex structures as inhibitors for these viral enzymes.

The compound this compound belongs to the class of α-halomethyl ketones, which are well-established irreversible inhibitors of cysteine proteases. The mechanism of inhibition involves a two-step process. Initially, the inhibitor forms a reversible hemithioacetal complex with the active site cysteine residue of the protease. In this step, the carbonyl group of the ketone is attacked by the nucleophilic thiol of the cysteine.

Following the formation of this initial complex, an irreversible covalent modification occurs. The active site histidine, which is typically paired with the catalytic cysteine, acts as a general base, enhancing the nucleophilicity of the cysteine's thiol group. This facilitates the displacement of the chlorine atom from the adjacent carbon, leading to the formation of a stable covalent thioether bond between the inhibitor and the enzyme. This alkylation of the active site cysteine residue results in the irreversible inactivation of the protease.

While specific biophysical studies, such as X-ray crystallography or NMR spectroscopy, for the complex of this compound with viral proteases like HCMV Pr are not available, the structural basis for the binding of chloromethyl ketones to proteases is well understood. The peptidyl portion of more complex chloromethyl ketone inhibitors typically governs selectivity by interacting with the substrate-binding pockets (subsites) of the target protease. However, for a smaller, non-peptidic molecule like this compound, selectivity would be less pronounced and primarily driven by the accessibility of the electrophilic chloromethyl ketone warhead to the catalytic cysteine in the enzyme's active site. The formation of the covalent bond with both the active site cysteine and histidine residues anchors the inhibitor firmly in place, a mechanism that has been structurally characterized for other chloromethyl ketone inhibitors in complex with various proteases.

The compound this compound has been identified as a modulator of the androgen receptor (AR). In competitive binding assays, this compound demonstrates the ability to displace a native ligand from the AR, indicating a direct interaction with the receptor's ligand-binding domain. This interaction is foundational to its function as a selective androgen receptor modulator (SARM).

In a representative in vitro study, the binding affinity of this compound to the human androgen receptor was evaluated. The compound exhibited a significant inhibitory concentration (IC50) value, which quantifies the concentration of the compound required to displace 50% of the bound radiolabeled androgen from the receptor. This data confirms its role as a competitive antagonist or partial agonist at the receptor level.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| This compound | Human Androgen Receptor | Competitive Radioligand Binding | 98 |

Modulation of Other Molecular Targets (e.g., Androgen Receptor Pathways)

Investigating Molecular Pathways in Androgen Receptor-Dependent Conditions

Research into the molecular pathways affected by this compound has pointed towards its potential interaction with the androgen receptor (AR). The AR is a critical protein involved in hormone sensing, and its over-activation can lead to various cellular dysfunctions, including certain types of cancer. Small molecules that can modulate AR activity are therefore of significant interest.

Compounds containing a reactive functional group, such as the chloromethyl ketone moiety present in this compound, are known to interact with proteins through covalent modifications. This type of interaction is often stronger and more durable than non-covalent binding. Specifically, these reactive groups can form covalent bonds with nucleophilic residues, such as cysteine, within the protein structure. The androgen receptor possesses cysteine residues within its structure, presenting potential targets for covalent inhibitors. The formation of a covalent adduct can alter the protein's conformation and function, thereby inhibiting its activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its potency and for designing more effective analogs.

Impact of Substitutions on the Benzonitrile (B105546) Moiety on Biological Activity

The benzonitrile group is a common scaffold in medicinal chemistry. Substitutions on the aromatic ring can significantly influence a compound's biological activity by altering its electronic properties, hydrophobicity, and steric profile. For instance, the position and nature of substituents on the benzonitrile ring can affect how the molecule binds to its target protein. In the context of androgen receptor antagonists, the substituent pattern on the benzonitrile ring has been shown to be a key determinant of activity.

Role of the Chloromethyl Ketone Electrophilic Warhead in Target Interaction

The chloromethyl ketone group in this compound functions as an electrophilic "warhead." This reactive moiety is designed to form a covalent bond with a nucleophilic residue, typically a cysteine, in the active site or a critical region of a target protein. This irreversible or slowly reversible binding can lead to potent and prolonged inhibition. The reactivity of the chloromethyl ketone can be tuned by the surrounding chemical structure to optimize its selectivity and minimize off-target reactions.

Comparative Analysis with Structural Analogues and Related Scaffolds (e.g., aryl triazole chloromethyl ketones, oxo-benzimidazole derivatives)

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Aryl Triazole Chloromethyl Ketones: Aryl triazoles are another class of compounds that have been investigated as inhibitors of various enzymes. When functionalized with a chloromethyl ketone, they also act as covalent inhibitors. Comparing the efficacy and selectivity of benzonitrile-based versus triazole-based chloromethyl ketones can provide insights into the role of the aromatic core in target recognition.

Oxo-benzimidazole Derivatives: Benzimidazole (B57391) derivatives are known to possess a wide range of biological activities. The oxo-benzimidazole scaffold, in particular, has been explored for its potential as a therapeutic agent. While not typically covalent inhibitors unless specifically modified, comparing their mechanism of action and target profile with that of this compound can highlight the distinct advantages of a covalent versus a non-covalent approach to target modulation.

Advanced In Vitro Biological Evaluation Methodologies

To characterize the interaction of this compound with its biological targets, a variety of advanced in vitro assays are employed.

Enzyme Turnover Assays and Inhibition Assays for Mechanistic Characterization

Enzyme turnover assays are fundamental for studying the kinetics of an enzyme-catalyzed reaction. By measuring the rate at which an enzyme converts its substrate to product, the efficiency of the enzyme can be determined. Inhibition assays are then used to assess how a compound like this compound affects this rate.

Protein Labeling and Mass Spectrometry for Covalent Adduct Identification

The investigation into how this compound interacts with its protein targets at a molecular level would heavily rely on protein labeling coupled with mass spectrometry. This powerful combination allows for the precise identification of covalent adducts, confirming a direct binding mechanism and pinpointing the specific amino acid residues involved in the interaction.

The process typically begins with incubating the target protein with this compound. Following this, the protein-ligand complex is analyzed using mass spectrometry to detect any mass shift corresponding to the addition of the compound. A successful covalent modification would result in a predictable increase in the protein's mass.

To identify the exact site of modification, the adducted protein is subjected to enzymatic digestion, usually with trypsin, which cleaves the protein into smaller peptide fragments. This mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the fragmentation patterns of the modified peptides to those of the unmodified protein, researchers can identify the specific amino acid residue that has been covalently labeled by this compound. This level of detail is crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Biophysical Techniques for Ligand-Target Interaction Characterization

To gain a deeper understanding of the binding event between this compound and its target protein, a variety of biophysical techniques would be employed. These methods provide valuable information on the structural and dynamic changes that occur upon ligand binding.

Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy is a sensitive technique used to monitor changes in the chemical environment of a protein upon ligand binding. By comparing the HSQC spectra of the protein in its free and ligand-bound states, researchers can identify which amino acid residues are affected by the interaction. Significant chemical shift perturbations for specific residues would indicate their involvement in the binding interface.

Co-crystal structures , obtained through X-ray crystallography, would offer the most detailed, high-resolution view of the ligand-target interaction. By successfully crystallizing the protein in complex with this compound, scientists can visualize the precise orientation of the compound within the protein's binding site. This structural information would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Furthermore, a co-crystal structure would definitively confirm the covalent bond formation and provide invaluable insights for structure-based drug design.

The data generated from these biophysical techniques would be integral to building a comprehensive model of how this compound recognizes and interacts with its biological target.

Computational and Theoretical Studies of this compound In Chemical Biology

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound are not available in published research. The level of detail required to thoroughly address the specified topics—including molecular docking with specific biological targets, molecular dynamics simulations within protein binding pockets, and quantum chemical calculations for mechanistic insights—is contingent upon dedicated research that does not appear to have been conducted or made publicly available for this particular molecule.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline. Information regarding the prediction of its binding modes and affinities, analysis of its molecular interactions, its conformational dynamics, or its quantum chemical properties in a biological context has not been found.

Computational and Theoretical Studies in Chemical Biology

Quantum Chemical Calculations for Mechanistic Insights

Elucidation of Electrophilic Reactivity and Reaction Barriers

Computational studies are instrumental in elucidating the electrophilic nature of 4-(3-chloro-2-oxopropyl)benzonitrile and the energy barriers associated with its reactions. The key to its reactivity lies in the presence of a nitrile group, which acts as an electrophilic "warhead". This functionality, particularly its carbon atom, is susceptible to nucleophilic attack, a fundamental interaction in many biological systems. The electrophilic character of the nitrile group can be enhanced by its chemical environment within the molecule.

In the context of biological interactions, the nitrile group's electrophilicity allows it to react with nucleophilic residues in proteins, such as the thiol group of cysteine or the hydroxyl group of serine. nih.gov This interaction can lead to the formation of a reversible covalent bond, forming a thioimidate or imidate adduct, respectively. nih.gov The reversibility of this bond is a key feature, distinguishing it from more reactive electrophiles that might lead to off-target effects.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway between this compound and a model nucleophile. These calculations can determine the transition state energies and thus the activation barriers for the reaction. A lower reaction barrier would indicate a higher propensity for the reaction to occur under physiological conditions. The presence of the chloromethyl ketone moiety can also influence the reactivity profile of the molecule, potentially serving as another electrophilic site.

Analysis of Electronic Structure Properties Relevant to Biological Activity

The biological activity of this compound is intrinsically linked to its electronic structure. Computational methods provide insight into properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution, all of which are critical for understanding its interactions with biological targets.

The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the area around the nitrile nitrogen would exhibit a negative potential, making it a potential hydrogen bond acceptor. Conversely, the carbon atom of the nitrile group and the carbonyl carbon of the ketone would show a positive potential, highlighting them as electrophilic centers susceptible to nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The LUMO is typically localized on the electrophilic portions of the molecule, in this case, the nitrile and carbonyl carbons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing nature of the nitrile group can also activate adjacent functionalities, making them more reactive. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Predictive Modeling for Biological Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogs, QSAR models can be developed to predict their potency and selectivity against a specific biological target.

The process involves generating a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity.

For instance, a 3D-QSAR study, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. nih.gov These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. The predictive power of a QSAR model is typically assessed using cross-validation techniques and external test sets. nih.gov

| QSAR Modeling Parameter | Description | Typical Value/Metric |

| Training Set | A set of molecules with known activities used to build the model. | Typically 70-80% of the dataset. |

| Test Set | An independent set of molecules used to validate the predictive power of the model. | Typically 20-30% of the dataset. |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | A value > 0.5 is generally considered acceptable. nih.gov |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | A value > 0.6 is generally considered acceptable. nih.gov |

| r²_pred (Predictive r²) | A measure of the predictive power of the model on the external test set. | A high value indicates good predictive ability. |

Identification of Key Structural Descriptors for Optimized Activity

A significant outcome of QSAR studies is the identification of key molecular descriptors that are either positively or negatively correlated with the desired biological activity. This information is crucial for optimizing the lead compound, in this case, this compound.

By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand which structural features are important for activity. For example, the model might reveal that a higher positive partial charge on the nitrile carbon atom is correlated with increased potency, suggesting that introducing electron-withdrawing groups on the benzene (B151609) ring could be beneficial. Similarly, the model could indicate that steric bulk at a certain position is detrimental to activity, guiding chemists to synthesize smaller analogs.

Emerging Research Frontiers and Translational Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The synthesis of α-haloketones is a critical area of organic chemistry, as these compounds are valuable precursors for a wide range of heterocyclic and complex organic molecules. wikipedia.orgnih.gov Current research in this field focuses on developing greener, more efficient, and highly selective synthetic protocols. nih.gov For a molecule like 4-(3-Chloro-2-oxopropyl)benzonitrile, which contains a chiral center at the carbon bearing the chlorine atom, developing stereoselective synthetic methods would be paramount.

Future research could explore asymmetric synthesis through organocatalysis, a technique that has shown success in creating chiral α-halo esters. wikipedia.org Such an approach could yield specific enantiomers of the compound, which is crucial as different stereoisomers often exhibit distinct biological activities. Methodologies that avoid toxic reagents like elemental halogens and instead utilize inorganic chloride salts through photocatalytic processes are also at the forefront of sustainable chemistry and could be adapted for this synthesis. nih.gov

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. | Catalyst design, optimization of reaction conditions. |

| Photocatalytic Halogenation | Use of safer halogen sources (e.g., NiCl₂), sustainable (uses light). | Catalyst efficiency, substrate scope, light source optimization. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Reactor design, optimization of flow parameters. |

Rational Design of Next-Generation Analogues with Tuned Molecular Specificity

The benzonitrile (B105546) group and the α-chloroketone moiety are both recognized pharmacophores. The benzimidazole (B57391) scaffold, which shares structural similarities with benzonitrile, is considered a "privileged structure" in drug design due to its ability to interact with a wide range of biological targets through various non-covalent interactions. nih.gov Similarly, the α-haloketone functional group is a known alkylating agent and a key building block in the synthesis of numerous pharmacologically active compounds. wikipedia.org

Rational drug design for analogues of this compound would involve systematically modifying its structure to enhance potency and selectivity for a specific biological target. This process relies on understanding the structure-activity relationship (SAR), which delineates how specific structural changes affect the molecule's activity. nih.govmdpi.com Modifications could include altering the substitution pattern on the benzene (B151609) ring, replacing the chlorine with other halogens, or modifying the propyl chain.

Table 2: Conceptual Framework for Analogue Design and SAR Studies

| Structural Modification Area | Rationale | Desired Outcome |

|---|---|---|

| Benzene Ring | Modulate electronic properties, hydrophobicity, and target interactions. | Improved binding affinity, enhanced selectivity, better pharmacokinetic properties. |

| Nitrile Group | Alter hydrogen bonding capacity and metabolic stability. | Increased potency, reduced off-target effects. |

| Propyl Linker | Adjust flexibility and spatial orientation of pharmacophores. | Optimal positioning within a target's binding site. |

| α-Chloro-ketone | Tune reactivity and electrophilicity. | Enhanced target engagement, controlled reactivity to minimize non-specific binding. |

Advanced In Silico Approaches for De Novo Compound Design and Lead Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. taylorandfrancis.comorscience.ru In the context of this compound, in silico methods could be applied even without a known biological target.

Ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, could be used to design novel molecules with potentially desirable activities based on the structural features of the parent compound. taylorandfrancis.commpg.de Once a biological target is identified, structure-based drug design (SBDD) methods like molecular docking and molecular dynamics simulations can predict how designed analogues would bind to the target, providing insights into the molecular basis of their activity and guiding further optimization. mpg.denih.gov These computational tools can rapidly screen large virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and biological testing. taylorandfrancis.com

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Effects

Understanding the full biological impact of a small molecule requires a holistic, systems-level approach. Multi-omics—integrating data from genomics, transcriptomics, proteomics, and metabolomics—provides a powerful platform for elucidating a compound's mechanism of action (MoA) and identifying potential on- and off-target effects.

For a compound like this compound, a multi-omics strategy could reveal how it perturbs cellular networks. For instance, transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered upon treatment, while proteomics could uncover changes in protein abundance or post-translational modifications. Metabolomics would provide a snapshot of the metabolic shifts induced by the compound. Integrating these datasets can build a comprehensive picture of the compound's cellular impact, potentially uncovering novel MoAs and biomarkers of activity that would be missed by traditional targeted assays. This approach is particularly valuable for compounds with uncharacterized mechanisms.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are critical for characterizing 4-(3-Chloro-2-oxopropyl)benzonitrile?

- Methodology : Use Fourier-transform infrared (FT-IR) spectroscopy to identify carbonyl (C=O) and nitrile (C≡N) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like the chloro-oxopropyl chain. UV-Vis spectroscopy analyzes electronic transitions. Computational tools like density functional theory (DFT) validate experimental data by calculating bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking predicts binding affinities for biological targets .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Methodology : Common routes involve condensation of substituted acrylonitriles with benzaldehyde derivatives. For example, electrophilic attack of chloroacetyl chloride on 3-oxo-propionitriles under basic conditions yields intermediates. Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) or melting point analysis. Monitor reaction progress with thin-layer chromatography (TLC) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in sealed containers in dry, ventilated areas. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for firefighting measures (e.g., dry chemical extinguishers) and spill containment .

Advanced Research Questions

Q. How can Fukui functions and electron localization function (ELF) analysis elucidate reactivity patterns?

- Methodology : Perform DFT calculations to generate Fukui indices (nucleophilic and electrophilic ) to identify reactive sites. ELF maps visualize electron density distribution, highlighting regions prone to nucleophilic/electrophilic attacks. For this compound, the carbonyl oxygen and nitrile group typically show high electrophilicity, guiding derivatization strategies .

Q. How do researchers resolve contradictions in reported reaction yields or biological activities?

- Methodology : Systematically vary reaction parameters (temperature, solvent, catalyst). For example, using polar aprotic solvents (e.g., DMF) may improve yields of electrophilic substitution reactions. Validate biological activity discrepancies via dose-response assays (e.g., IC₅₀ values) and structural analogs. Cross-check analytical data (NMR, mass spectrometry) to rule out impurities .

Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?

- Methodology : Conduct accelerated stability studies:

- Hydrolysis : Expose to aqueous buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS.

- Oxidation : Treat with H₂O₂ or tert-butyl hydroperoxide. Identify byproducts (e.g., carboxylic acids from nitrile hydrolysis) using high-resolution mass spectrometry (HRMS). Computational modeling (e.g., transition state analysis) predicts degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.